

(+)-Fenchone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | (+)-Fenchone | |
| Cat. No.: | B1675204 | Get Quote |

IUPAC Name: (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

CAS Number: 4695-62-9

This technical guide provides an in-depth overview of **(+)-Fenchone**, a bicyclic monoterpene ketone of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

(+)-Fenchone, a naturally occurring organic compound, is a colorless to pale yellow oily liquid with a characteristic camphor-like odor. It is a constituent of various essential oils, notably from fennel (Foeniculum vulgare). The quantitative properties of **(+)-Fenchone** are summarized in the table below for easy reference and comparison.



| Property | Value |
|-------------------|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| Density | 0.948 g/cm³ at 20 °C |
| Boiling Point | 193-194 °C |
| Melting Point | 5-6 °C |
| Refractive Index | 1.460-1.467 at 20 °C |
| Solubility | Insoluble in water; soluble in ethanol and non-volatile oils. |
| LogP | 2.3 |

Biological and Pharmacological Activities

(+)-Fenchone has demonstrated a range of biological activities that are of interest in the fields of pharmacology and drug discovery. These activities include:

- Antimicrobial and Antifungal Activity: Fenchone has shown inhibitory effects against various bacteria and fungi.
- Anti-inflammatory Effects: It has been reported to possess anti-inflammatory properties.
- Antioxidant Potential: Studies have indicated that fenchone exhibits free radical scavenging activity.
- Cytotoxicity: Research has explored its cytotoxic effects against certain cancer cell lines, such as HeLa cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of **(+)-Fenchone**.



Synthesis of (+)-Fenchone by Dehydrogenation of (+)-Fenchol

A common method for the preparation of **(+)-Fenchone** is the catalytic dehydrogenation of **(+)-**Fenchol.

Materials:

- (+)-Fenchol (purity > 95%)
- p-Xylene (solvent)
- Self-made dehydrogenation catalyst (e.g., copper-based)
- Three-necked flask equipped with a thermometer, mechanical stirrer, water trap, and reflux condenser.

Procedure:

- Material Dewatering: A mixture of (+)-Fenchol and p-Xylene (ratio 1:0.2) is added to the three-necked flask. The mixture is heated to reflux for approximately 30 minutes to remove any traces of water.
- Catalytic Dehydrogenation: After dewatering, the dehydrogenation catalyst is added to the flask (ratio of fenchol to catalyst is approximately 1:0.05). The reaction mixture is heated and maintained at a temperature that facilitates the dehydrogenation process, with continuous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography.
- Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The catalyst is removed by filtration. The solvent (p-Xylene) is recovered by distillation. The resulting crude (+)-Fenchone is then purified by fractional distillation under reduced pressure to yield the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (+)-Fenchone



This protocol outlines the parameters for the qualitative and quantitative analysis of **(+)**-**Fenchone**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with a 5975B MSD).
- Column: HP-5MS (30 m x 0.250 mm, 0.25 μm film thickness) or equivalent.

GC-MS Parameters:

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 15 °C/min.
 - Hold: Maintain at 250 °C for 4 minutes.
- MSD Parameters:
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Ionization Mode: Electron Impact (EI).
 - Ionization Energy: 70 eV.
 - Scan Range: 45-400 amu.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay



This assay is used to determine the antioxidant activity of **(+)-Fenchone**.

Materials:

- (+)-Fenchone
- DPPH solution (0.1 mM in methanol)
- Methanol
- 96-well microplate
- Microplate reader

Procedure:

- Sample Preparation: Prepare a stock solution of (+)-Fenchone in methanol. From this stock,
 create a series of dilutions to test a range of concentrations.
- Assay: In a 96-well microplate, add 100 μL of the DPPH solution to 100 μL of each (+)-Fenchone dilution. A control well should contain 100 μL of DPPH solution and 100 μL of methanol.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of (+)-Fenchone.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity



This colorimetric assay is used to assess the cytotoxic effect of **(+)-Fenchone** on cell lines, such as HeLa cells.

Materials:

- HeLa cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- (+)-Fenchone
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plate
- CO₂ incubator
- Microplate reader

Procedure:

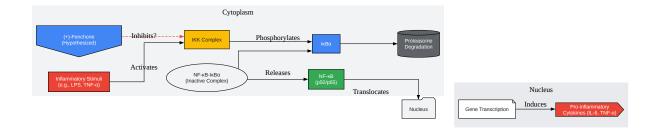
- Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
- Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of **(+)-Fenchone**. Include a vehicle control (medium with the same amount of solvent used to dissolve fenchone, e.g., DMSO) and a negative control (medium only). Incubate for another 24-48 hours.
- MTT Addition: Remove the treatment medium and add 100 μL of fresh medium and 20 μL of MTT solution to each well. Incubate for 4 hours at 37 °C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.



Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the
concentration of the compound that inhibits 50% of cell growth, can be calculated from the
dose-response curve.

Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the precise mechanism of **(+)-Fenchone** is still under investigation, a plausible hypothesis is its interference with this pathway.



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Caption: Hypothesized mechanism of **(+)-Fenchone**'s anti-inflammatory action via inhibition of the NF-kB signaling pathway.

• To cite this document: BenchChem. [(+)-Fenchone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675204#fenchone-iupac-name-and-cas-number]

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